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Compound of Interest

Compound Name:
7-Bromo-4-hydroxy-2-

phenylquinoline

Cat. No.: B1338988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 7-Bromo-4-hydroxy-2-
phenylquinoline, a heterocyclic organic compound of interest in medicinal chemistry and

materials science. Due to the limited availability of direct experimental spectra for this specific

molecule, this guide leverages data from structurally similar compounds to predict and interpret

its spectroscopic characteristics. This comparative approach offers valuable insights for

researchers working with quinoline derivatives.

Predicted and Comparative Spectroscopic Data
While specific experimental spectra for 7-Bromo-4-hydroxy-2-phenylquinoline are not readily

available in public databases, its key spectroscopic features can be inferred from its structure

and by comparison with related analogues. The molecule's structure, featuring a quinoline

core, a phenyl substituent at the 2-position, a bromine atom at the 7-position, and a hydroxyl

group at the 4-position, dictates its expected spectral behavior. The tautomeric equilibrium

between the keto (quinolin-4-one) and enol (quinolin-4-ol) forms will significantly influence the

spectroscopic data.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For 7-Bromo-4-hydroxy-2-phenylquinoline, high-

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1338988?utm_src=pdf-interest
https://www.benchchem.com/product/b1338988?utm_src=pdf-body
https://www.benchchem.com/product/b1338988?utm_src=pdf-body
https://www.benchchem.com/product/b1338988?utm_src=pdf-body
https://www.benchchem.com/product/b1338988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass

measurement.

Parameter
Predicted Value for

C₁₅H₁₀BrNO

Comparative Data: 2-(4-

bromophenyl)quinoline-4-

carboxylic acid

(C₁₆H₁₀BrNO₂)[1]

Molecular Formula C₁₅H₁₀BrNO C₁₆H₁₀BrNO₂

Molecular Weight 300.15 g/mol [2][3] 327.99 g/mol

[M+H]⁺ (calc.) 300.00185 327.99285

[M+H]⁺ (found) Not available 327.99585

Table 1: Predicted Mass Spectrometry Data for 7-Bromo-4-hydroxy-2-phenylquinoline and

Comparative Data for a Structurally Related Compound.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups within a molecule. The IR spectrum

of 7-Bromo-4-hydroxy-2-phenylquinoline is expected to show characteristic absorption

bands for the O-H, N-H, C=O (from the keto tautomer), C=C, and C-Br bonds.

Functional Group
Expected Wavenumber

(cm⁻¹)

Comparative Data: Quinolin-

8-ol[4]

O-H stretch (hydroxyl) 3200-3600 (broad)

A characteristic band at ca.

1580 cm⁻¹ can be assigned

involving a δ(OH) mode.

N-H stretch (keto tautomer) 3200-3500 Not directly applicable

C=O stretch (keto tautomer) 1640-1680 Not directly applicable

C=C and C=N stretch

(aromatic)
1450-1600 Similar ranges expected

C-Br stretch 500-650 Not specified
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Table 2: Predicted Infrared Spectroscopy Data for 7-Bromo-4-hydroxy-2-phenylquinoline
and Comparative Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the

quinoline and phenyl rings. The chemical shifts will be influenced by the electron-withdrawing

bromine atom and the electron-donating hydroxyl group.

¹³C NMR: The carbon NMR will show signals for each unique carbon atom in the molecule. The

presence of the bromine atom will cause a significant downfield shift for the carbon it is

attached to.

Due to the lack of direct data, a comparison is made with 2-(4-bromophenyl)quinoline[5]. While

this analogue lacks the 4-hydroxy and 7-bromo substitution, it provides a baseline for the

phenylquinoline core.

¹H NMR (Predicted for

C₁₅H₁₀BrNO)

¹³C NMR (Predicted for

C₁₅H₁₀BrNO)

Comparative Data: ¹H and

¹³C NMR of 2-(4-

bromophenyl)quinoline in

CDCl₃[5]

Aromatic protons expected in

the range of 7.0-8.5 ppm. The

exact shifts and coupling

constants would depend on

the substitution pattern.

Aromatic carbons expected in

the range of 110-150 ppm. The

carbon attached to bromine

would be significantly

deshielded.

¹H NMR (400 MHz, CDCl₃) δ:

8.20 (d, J = 8.4 Hz, 1H), 8.15

(d, J = 8.4 Hz, 1H), 8.09 – 7.99

(m, 2H), 7.81 (d, J = 8.4 Hz,

2H), 7.78 – 7.70 (m, 1H), 7.68

– 7.60 (m, 2H), 7.57 – 7.49 (m,

1H).

A broad singlet for the -OH

proton, which may be

exchangeable with D₂O.

¹³C NMR (101 MHz, CDCl₃) δ:

156.0, 148.2, 138.4, 137.0,

131.9, 129.9, 129.7, 129.1,

127.5, 127.2, 126.5, 123.9,

118.5.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1338988?utm_src=pdf-body
https://www.rsc.org/suppdata/cc/c4/c4cc08074b/c4cc08074b1.pdf
https://www.rsc.org/suppdata/cc/c4/c4cc08074b/c4cc08074b1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Predicted NMR Data for 7-Bromo-4-hydroxy-2-phenylquinoline and Comparative

Data for a Related Compound.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Mass Spectrometry (High-Resolution)
Sample Preparation: Dissolve a small amount of the sample (typically < 1 mg) in a suitable

volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)

or Orbitrap instrument.

Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Matrix-

Assisted Laser Desorption/Ionization (MALDI). ESI is common for small molecules.

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on

the analyte's ability to be protonated or deprotonated.

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the

calculated mass for the expected elemental formula.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a

KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it

into a disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder is collected first.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard,

such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC,

and HMBC can be performed for more detailed structural elucidation.

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline

correction). Integrate the ¹H NMR signals to determine proton ratios and analyze chemical

shifts and coupling constants to deduce the molecular structure.

Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Logic for Comparative Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 7-Bromo-4-hydroxy-2-
phenylquinoline: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338988#spectroscopic-analysis-nmr-ir-mass-spec-
of-7-bromo-4-hydroxy-2-phenylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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